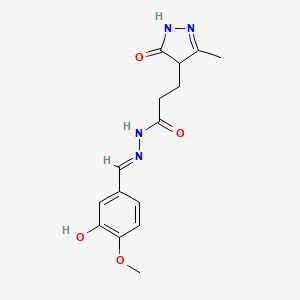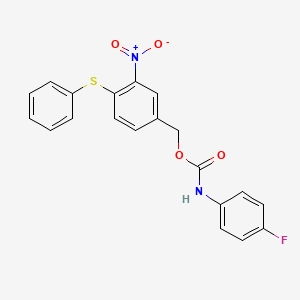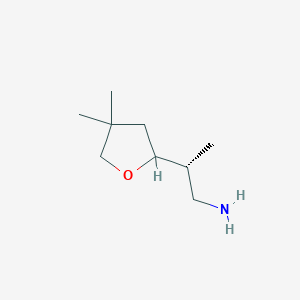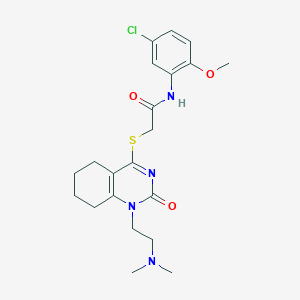
N-(5-chloro-2-methoxyphenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methoxyphenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H27ClN4O3S and its molecular weight is 450.98. The purity is usually 95%.
BenchChem offers high-quality N-(5-chloro-2-methoxyphenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-chloro-2-methoxyphenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Metabolism and Carcinogenic Pathways
This compound, related to chloroacetamide herbicides, is studied for its metabolism and potential carcinogenicity. In rats, similar herbicides have been linked to various tumors, suggesting a complex metabolic activation pathway leading to a DNA-reactive product. Human and rat liver microsomes metabolize these compounds differently, indicating species-specific pathways. This research emphasizes the importance of understanding metabolic pathways in drug safety and development (Coleman et al., 2000).
Synthesis and Antihistaminic Activity
The synthesis of similar acetamides with an N-heteryl moiety explores potential antihistaminic properties. By modifying structural and electronic features, these compounds have shown varying degrees of antihistaminic activity. This highlights the compound's potential in developing new antihistamines (Rao & Reddy, 1994).
Antimalarial Activity
Research into similar quinazoline derivatives has shown promising results against malaria. These compounds, tested against resistant strains of Plasmodium berghei, have demonstrated excellent activity, suggesting potential in malaria treatment. This underscores the compound's utility in antimalarial drug research (Werbel et al., 1986).
Antimicrobial Properties
The compound's structural relatives have been studied for their antimicrobial activities. New synthesized compounds show significant antibacterial and antifungal effects, indicating the potential for developing new antimicrobial agents (Desai et al., 2007).
Inhibition of Thymidylate Synthase
N10-propargylquinazoline antifolates, structurally similar to the compound , are studied for their inhibition of thymidylate synthase, an important target in cancer therapy. These compounds have shown potential as anticancer agents, contributing to the understanding of new therapeutic pathways (Marsham et al., 1989).
Analgesic and Anti-Inflammatory Applications
Research into quinazolinyl acetamides, similar in structure, has shown potential analgesic and anti-inflammatory activities. These compounds, compared to standard drugs like diclofenac sodium, offer a new avenue for pain and inflammation management (Alagarsamy et al., 2015).
Propiedades
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[[1-[2-(dimethylamino)ethyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN4O3S/c1-25(2)10-11-26-17-7-5-4-6-15(17)20(24-21(26)28)30-13-19(27)23-16-12-14(22)8-9-18(16)29-3/h8-9,12H,4-7,10-11,13H2,1-3H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRIWDJLSRRCHRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)NC3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2685819.png)


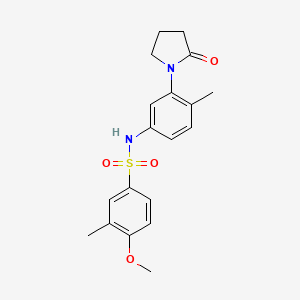


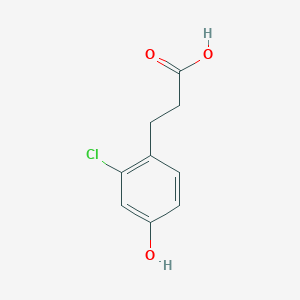

![[6-[(1-Methylimidazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-chloro-6-fluorobenzoate](/img/structure/B2685833.png)
